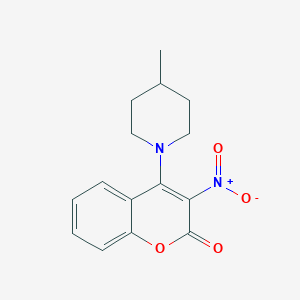
4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methylpiperidin-1-yl group and a nitro group at specific positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, under reflux conditions.
Nitration: The chromen-2-one intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position.
Substitution with 4-Methylpiperidine: The final step involves the substitution of the nitro-chromen-2-one intermediate with 4-methylpiperidine. This can be achieved through nucleophilic substitution reactions using appropriate conditions, such as heating in the presence of a suitable solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Oxidation: Potassium permanganate, water or acetone solvent.
Substitution: Various nucleophiles, ethanol or other suitable solvents, heating.
Major Products Formed
Reduction: Formation of 4-(4-methylpiperidin-1-yl)-3-amino-2H-chromen-2-one.
Oxidation: Formation of oxidized derivatives of the piperidine ring.
Substitution: Formation of substituted chromen-2-one derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial and anticancer properties.
Material Science: Chromen-2-one derivatives are used in the development of organic materials with specific optical and electronic properties.
Biological Research: The compound is used as a tool in biochemical studies to investigate enzyme interactions and cellular pathways.
Mecanismo De Acción
The mechanism of action of 4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as DNA synthesis and cell signaling.
Pathways Involved: The nitro group and the piperidine ring play crucial roles in the compound’s activity, influencing its binding affinity and specificity towards target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-methylpiperidin-1-yl)aniline: A related compound with a similar piperidine substitution but lacking the chromen-2-one core.
4,4′-Trimethylenedipiperidine: Another piperidine derivative with different substitution patterns and properties.
Uniqueness
4-(4-methylpiperidin-1-yl)-3-nitro-2H-chromen-2-one is unique due to its combination of the chromen-2-one core with the 4-methylpiperidin-1-yl and nitro substituents. This unique structure imparts specific biological activities and chemical reactivity that distinguish it from other similar compounds .
Propiedades
Número CAS |
676522-77-3 |
|---|---|
Fórmula molecular |
C15H16N2O4 |
Peso molecular |
288.30 g/mol |
Nombre IUPAC |
4-(4-methylpiperidin-1-yl)-3-nitrochromen-2-one |
InChI |
InChI=1S/C15H16N2O4/c1-10-6-8-16(9-7-10)13-11-4-2-3-5-12(11)21-15(18)14(13)17(19)20/h2-5,10H,6-9H2,1H3 |
Clave InChI |
TVVZELBMSSTPPC-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)C2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


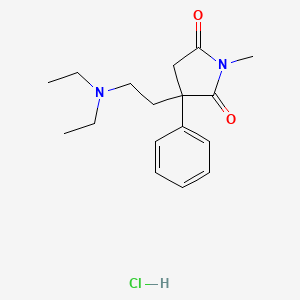

![6-chloro-2-oxo-4-propyl-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14147813.png)
![1-[(4-propan-2-ylphenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B14147818.png)
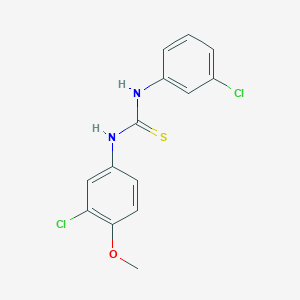
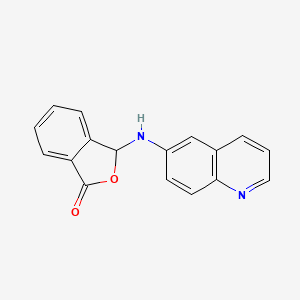
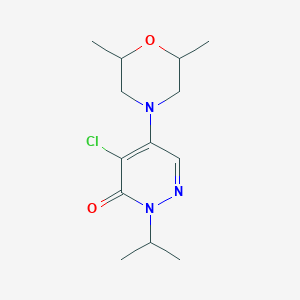
![3-{[(E)-3-Mercapto-5-(5-methyl-2H-pyrazol-3-yl)-[1,2,4]triazol-4-ylimino]-methyl}-phenol](/img/structure/B14147835.png)
![3-Methoxy-4-methyl-4H-furo[3,2-B]indole-2-carboxylic acid](/img/structure/B14147840.png)
![2-[(3-butyl-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B14147841.png)
![(4-(piperidin-1-ylsulfonyl)phenyl)(2-(prop-2-yn-1-ylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B14147844.png)
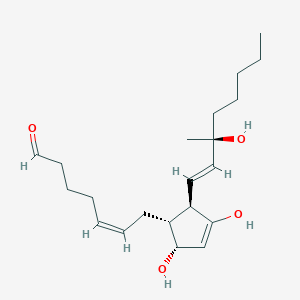
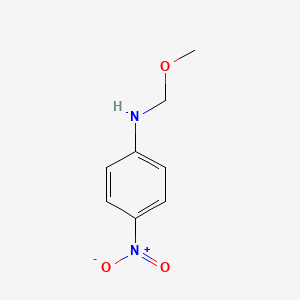
![Ethyl 2-[(4-chloro-6-piperidin-1-yl-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B14147862.png)
